A Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxyphenylboronic acid
A Technical Guide to the Physical Properties of 2,6-Difluoro-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoro-4-methoxyphenylboronic acid is a versatile synthetic intermediate that plays a crucial role in modern organic chemistry, particularly in the realm of pharmaceutical and materials science research.[1] Its unique electronic and structural properties, conferred by the presence of two fluorine atoms and a methoxy group on the phenyl ring, make it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecular architectures.[1] This technical guide provides a comprehensive overview of the known physical properties of 2,6-Difluoro-4-methoxyphenylboronic acid, details general experimental protocols for their determination, and illustrates its application in a key synthetic pathway.
Core Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇BF₂O₃ | |
| Molecular Weight | 187.94 g/mol | |
| Melting Point | 125-130 °C | |
| Appearance | White to off-white solid/crystalline powder | [1] |
| CAS Number | 406482-20-0 | |
| SMILES | COc1cc(F)c(B(O)O)c(F)c1 | |
| InChI | 1S/C7H7BF2O3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
| InChI Key | WVSZSFADEBGONQ-UHFFFAOYSA-N | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental procedures for the determination of key physical properties of solid organic compounds like 2,6-Difluoro-4-methoxyphenylboronic acid are outlined below. These represent general methodologies and may require optimization for this specific compound.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[2]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)[3]
-
Mortar and pestle or spatula for sample preparation[3]
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline 2,6-Difluoro-4-methoxyphenylboronic acid is finely powdered using a mortar and pestle or the flat end of a spatula.[3]
-
Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound is packed into the bottom of the tube, typically to a height of 1-2 mm.[2]
-
Melting Point Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.[3]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[2][4]
Determination of Solubility
Understanding the solubility of a compound in various solvents is crucial for its application in synthesis, purification, and formulation. A general qualitative procedure is described below.
Apparatus:
-
Small test tubes
-
Vortex mixer or shaker
-
Graduated pipettes or cylinders
Solvents to be Tested (suggested):
-
Water
-
5% Aqueous Sodium Hydroxide (NaOH)
-
5% Aqueous Sodium Bicarbonate (NaHCO₃)
-
5% Aqueous Hydrochloric Acid (HCl)
-
Common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane, ethyl acetate, toluene)
Procedure:
-
Initial Test: A small, accurately weighed amount of 2,6-Difluoro-4-methoxyphenylboronic acid (e.g., 10 mg) is placed in a test tube.[5]
-
Solvent Addition: A measured volume of the first solvent (e.g., 1 mL) is added to the test tube.[5]
-
Mixing: The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).[6]
-
Observation: The sample is visually inspected to determine if it has completely dissolved. If not, the process can be repeated with gentle heating, followed by cooling to room temperature to observe for precipitation.
-
Classification: The compound's solubility is classified as soluble, partially soluble, or insoluble in the tested solvent. This process is repeated for each solvent. The acidic nature of the boronic acid functional group suggests potential solubility in aqueous basic solutions.[7]
Key Applications and Reaction Pathways
2,6-Difluoro-4-methoxyphenylboronic acid is a prominent reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and other biologically active molecules.[8][9]
Suzuki-Miyaura Cross-Coupling Reaction
The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction is depicted below. This reaction typically involves an organoboron compound (such as 2,6-Difluoro-4-methoxyphenylboronic acid), an organic halide, a palladium catalyst, and a base.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow Visualization
The logical flow for the characterization of the physical properties of a novel or uncharacterized compound like 2,6-Difluoro-4-methoxyphenylboronic acid can be visualized as follows.
Caption: A typical workflow for the determination of physical properties of a solid organic compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

